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Introduction
3-Amino-1H-indazole-5-carbonitrile is a pivotal heterocyclic scaffold in medicinal chemistry,

recognized for its versatile biological activities. The indazole nucleus is considered a "privileged

scaffold" due to its ability to bind to a wide range of biological targets, leading to the

development of numerous therapeutic agents.[1] Derivatives of 3-amino-1H-indazole are

integral to many natural and synthetic compounds demonstrating a variety of pharmacological

properties, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1][2] This

scaffold is a key component in several FDA-approved drugs, such as Pazopanib, a multi-kinase

inhibitor for renal cell carcinoma, and Granisetron, a 5-HT3 receptor antagonist used as an

antiemetic in cancer chemotherapy.[1] The unique chemical structure of the indazole ring

allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and

pharmacokinetic properties of drug candidates.[1][2]

Medicinal Chemistry Applications
The 3-amino-1H-indazole-5-carbonitrile core is a versatile building block for the synthesis of

a wide array of potent and selective inhibitors targeting key enzymes and receptors implicated

in various diseases, most notably cancer.
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A primary application of the 3-amino-1H-indazole scaffold is in the development of protein

kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their

dysregulation is a hallmark of many cancers.

BCR-ABL Inhibitors: The 3-aminoindazole moiety has been instrumental in designing potent

pan-BCR-ABL inhibitors for the treatment of chronic myeloid leukemia (CML).[3] Derivatives

have shown high efficacy against both the wild-type BCR-ABL and the challenging T315I

"gatekeeper" mutant, which confers resistance to first-generation inhibitors like imatinib.[3][4]

For instance, the diarylamide 3-aminoindazole derivative, AKE-72, demonstrated IC50

values of < 0.5 nM and 9 nM against BCR-ABLWT and BCR-ABLT315I, respectively.[3][5]

Anaplastic Lymphoma Kinase (ALK) Inhibitors: The 3-amino-5-substituted indazole has

served as a starting point for novel ALK inhibitors.[2][4] Entrectinib, a potent inhibitor of ALK

(IC50 of 12 nM), as well as ROS1 and TRK tyrosine kinases, was developed from this

scaffold.[2][4]

VEGFR-2 Inhibitors: Several 1H-indazole derivatives have been synthesized and evaluated

for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-

2), a key target in angiogenesis.[6] These compounds play a role in anti-angiogenic and

antiproliferative cancer therapies.[4]

JAK/STAT Pathway Inhibitors: The Janus kinase/signal transducer and activator of

transcription (JAK/STAT) pathway is critical in cytokine signaling, and its dysregulation is

linked to inflammatory diseases and cancers.[7][8] Indazole-based compounds have been

developed as potent JAK inhibitors, with some showing selectivity for different JAK family

members.[7][9]

Antiproliferative and Anticancer Activity:

Derivatives of 3-amino-1H-indazole have demonstrated significant antiproliferative effects

across a broad range of human cancer cell lines.

Cell Cycle Arrest: Certain 3-amino-N-phenyl-1H-indazole-1-carboxamides have been shown

to inhibit the growth of various neoplastic cell lines at sub-micromolar concentrations.[10]

These compounds can induce a block in the G0-G1 phase of the cell cycle by increasing the

ratio of underphosphorylated (active) to total retinoblastoma protein (pRb).[10][11]
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Induction of Apoptosis: Some novel 1H-indazole-3-amine derivatives have been found to

induce apoptosis in cancer cells.[12][13] For example, compound 6o showed a promising

inhibitory effect against the K562 chronic myeloid leukemia cell line (IC50 of 5.15 µM) and

was suggested to act by inhibiting Bcl2 family members and affecting the p53/MDM2

pathway.[12][13]

Broad-Spectrum Activity: The National Cancer Institute (NCI) has evaluated several indazole

derivatives against its 60-human cancer cell line panel.[10] Some compounds have shown

potent activity against leukemia, melanoma, colon, ovarian, and renal cancer cell lines.[10]

[14]

Quantitative Data of 3-Amino-1H-indazole Derivatives
The following table summarizes the biological activity of selected derivatives based on the 3-

amino-1H-indazole scaffold.
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Derivative
Name/Struc
ture

Target(s) Cell Line(s)
Activity
Metric

Value
Reference(s
)

AKE-72 (3-

((3-amino-

1H-indazol-4-

yl)ethynyl)-N-

(4-((4-

ethylpiperazin

-1-

yl)methyl)-3-

(trifluorometh

yl)phenyl)ben

zamide)

BCR-ABL

(Wild-Type)
- IC50 < 0.5 nM [3]

BCR-ABL

(T315I

Mutant)

- IC50 9 nM [3]

- K-562 GI50 < 10 nM [3][5]

- K-562 TGI 154 nM [5]

Entrectinib ALK - IC50 12 nM [2][4]

ROS1, TRKs - - Nanomolar [4]

Compound

89 (a 1H-

indazol-3-

amine

derivative)

Bcr-Abl (Wild-

Type)
- IC50 0.014 µM [2][4]

Bcr-Abl

(T315I

Mutant)

- IC50 0.45 µM [2][4]

- K562 IC50 6.50 µM [2][4]

Compound

10d/10e (3-

- SR Leukemia GI50 0.0153 µM [10]
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amino-1H-

indazole-1-

carboxamide

s)

- Multiple GI50 < 1 µM [10]

Compound

6o (a 1H-

indazole-3-

amine

derivative)

- K562 IC50 5.15 µM [12][13]

- HEK-293 IC50 33.2 µM [12][13]

Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1H-indazole-4-
carbonitrile
This protocol describes a common method for synthesizing a 3-amino-1H-indazole derivative

from a substituted ortho-fluorobenzonitrile.[15]

Materials:

3-Fluoro-1,2-benzenedicarbonitrile

Hydrazine monohydrate

Ethanol

Ethyl acetate

Water

Anhydrous magnesium sulfate

Round-bottom flask with reflux condenser
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Heating mantle

Rotary evaporator

Separatory funnel

Procedure:

Dissolve 3-fluoro-1,2-benzenedicarbonitrile (5 g, 34.2 mmol) in ethanol (80 mL) in a round-

bottom flask.

Add hydrazine monohydrate (4.98 mL, 103 mmol) to the solution.

Heat the reaction mixture at 70°C overnight under reflux.

After the reaction is complete (monitored by TLC or LCMS), concentrate the mixture under

vacuum using a rotary evaporator to remove the ethanol.

Partition the resulting residue between ethyl acetate (200 mL) and water (200 mL) in a

separatory funnel.

Separate the layers and wash the organic layer with water (100 mL).

Extract the aqueous layer again with ethyl acetate (200 mL).

Combine all organic layers and dry over anhydrous magnesium sulfate.

Filter to remove the drying agent and evaporate the solvent under vacuum to yield the

product, 3-amino-1H-indazole-4-carbonitrile, as a yellow solid.[15]

Characterize the final product using techniques such as LCMS, NMR, and IR spectroscopy.

Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized 3-

amino-1H-indazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][16]

Materials:
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Human cancer cell lines (e.g., K562, A549)

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

Synthesized indazole compounds dissolved in DMSO (stock solutions)

MTT solution (5 mg/mL in PBS)

DMSO

96-well microtiter plates

CO2 incubator (37°C, 5% CO2)

Microplate reader

Procedure:

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-

10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell

attachment.

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from

the DMSO stock solutions. The final DMSO concentration in the wells should be less than

0.1% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells.

Include wells with untreated cells (negative control) and cells treated with a known

anticancer drug (positive control, e.g., 5-Fluorouracil).[16]

Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh

medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4

hours.

Formazan Solubilization: After the MTT incubation, carefully remove the medium and add

150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm

or 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the

compound compared to the untreated control. Plot the inhibition percentage against the

compound concentration and determine the IC50 (the concentration of the compound that

causes 50% inhibition of cell growth) using appropriate software.
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Caption: Synthetic scheme for 3-amino-1H-indazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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